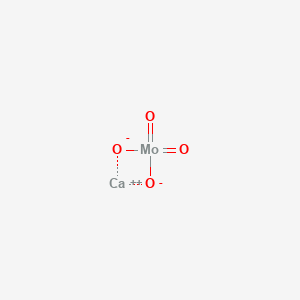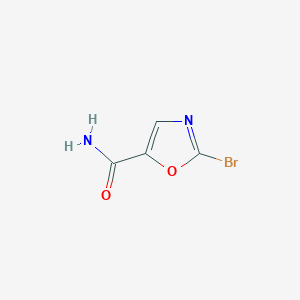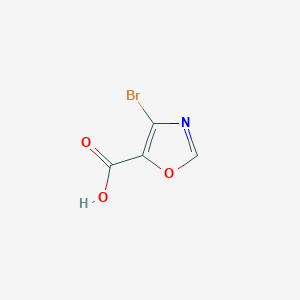![molecular formula C12H12N2O3S B12507808 2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
2-Morpholinobenzo[d]thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinobenzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole core with a morpholine substituent at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinobenzo[d]thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The morpholine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinobenzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the benzothiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Morpholinobenzo[d]thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can engage in π-π stacking interactions, while the morpholine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzothiazole: Lacks the morpholine and carboxylic acid groups, making it less versatile in terms of functionalization.
2-Aminobenzothiazole: Contains an amino group instead of a morpholine group, affecting its reactivity and applications.
4-Methylbenzothiazole:
Uniqueness: 2-Morpholinobenzo[d]thiazole-4-carboxylic acid is unique due to the combination of its morpholine and carboxylic acid groups, which enhance its solubility, reactivity, and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3S/c15-11(16)8-2-1-3-9-10(8)13-12(18-9)14-4-6-17-7-5-14/h1-3H,4-7H2,(H,15,16) |
InChI Key |
FRGIXKSBRCMLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12507743.png)

![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)







![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
